2-氨基-N-甲基噻唑-5-羧酰胺

描述

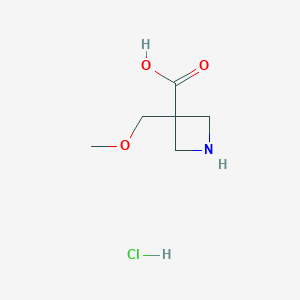

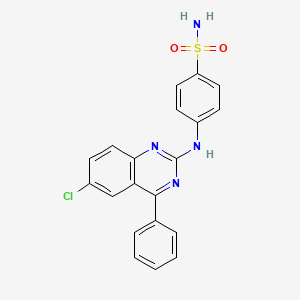

2-Amino-N-methylthiazole-5-carboxamide is a chemical compound with the CAS Number: 1177494-20-0 . It has a molecular weight of 157.2 and its IUPAC name is 2-amino-N-methylthiazole-5-carboxamide . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Amino-N-methylthiazole-5-carboxamide and its derivatives often involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . Further reaction of the resulting thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature yields the final product .Molecular Structure Analysis

The InChI code for 2-Amino-N-methylthiazole-5-carboxamide is 1S/C5H7N3OS/c1-7-4(9)3-2-8-5(6)10-3/h2H,1H3,(H2,6,8)(H,7,9) . The compound’s structure can be represented by the SMILES string: O=C(C1=CN=C(N)S1)NC .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-N-methylthiazole-5-carboxamide are not detailed in the search results, the compound is known to be involved in the synthesis of various derivatives with potential biological activity .Physical And Chemical Properties Analysis

2-Amino-N-methylthiazole-5-carboxamide is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . .科学研究应用

合成和衍生物形成

合成技术: 使用各种技术合成2-氨基-N-甲基噻唑-5-羧酰胺衍生物,如酰化、甲基化和去乙酰化,从而形成多样化的化学结构。这些衍生物在进一步的化学合成和药理研究中具有应用(Dovlatyan et al., 2004)。

羧酰胺的形成: 从2-氨基-N-甲基噻唑-5-羧酰胺获得的羧酰胺已被合成和表征,揭示了潜在的抗菌和抗真菌活性。这些衍生物为新药物的开发提供了见解(Wazalwar et al., 2019)。

噁唑衍生物的创造: 使用铜催化的环化反应进行高效合成,从类似化合物中创造噁唑衍生物。这些方法展示了该化合物在合成杂环结构方面的多功能性,这在药物开发中至关重要(Kumar et al., 2012)。

化学性质和应用

化学表征: 研究集中在理解2-氨基-N-甲基噻唑-5-羧酰胺衍生物的化学性质,包括它们的溶解性和热力学建模。这些信息对于开发药物配方至关重要(Chen et al., 2017)。

生物筛选: 合成了各种衍生物并进行了生物筛选,揭示了它们潜在的抗微生物和抗结核活性。这突显了该化合物在开发新的治疗剂中的实用性(Mhaske et al., 2011)。

多组分反应中的新应用: 该化合物已被用于一锅多组分合成,以创造具有抗增殖特性的新衍生物。这强调了它在创造具有潜在癌症治疗应用的新化合物中的作用(Huo et al., 2021)。

安全和危害

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

While specific future directions for 2-Amino-N-methylthiazole-5-carboxamide are not detailed in the search results, the compound and its derivatives have potential applications in medicinal chemistry and drug discovery research . Further studies could focus on exploring these potential applications and improving the synthesis process.

作用机制

Target of Action

The primary targets of 2-Amino-N-methylthiazole-5-carboxamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways affected by 2-Amino-N-methylthiazole-5-carboxamide . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

属性

IUPAC Name |

2-amino-N-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-8-5(6)10-3/h2H,1H3,(H2,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTJNNFMHMUUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177494-20-0 | |

| Record name | 2-amino-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)

![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)